6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one
Description
6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one is a fluorinated heterocyclic compound featuring an isoindolin-1-one core substituted with a fluorine atom at the 6-position and a pyrrolidin-3-yl group at the 2-position. The fluorine atom enhances electronic properties and metabolic stability, while the pyrrolidine moiety introduces a secondary amine, influencing solubility and receptor interactions . This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics, due to its balanced lipophilicity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNXICYAFHSLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one typically involves the reaction of a fluorinated isoindolinone precursor with a pyrrolidine derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where the fluorinated isoindolinone is reacted with a pyrrolidine derivative under specific conditions to yield the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
6-Fluoro-2-methylisoindolin-1-imine
3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one
- Structure : Features an ethoxy group and a thiazole ring instead of fluorine and pyrrolidine.
- Molecular Formula : C₁₃H₁₂N₂O₂S .
- Key Differences: The thiazole ring introduces aromaticity and sulfur-based interactions, while the ethoxy group increases hydrophobicity. X-ray studies reveal a dihedral angle of 89.0° between the isoindolinone and ethoxy groups, suggesting distinct conformational flexibility compared to the rigid pyrrolidine-containing target compound .
Ring System Variations
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
- Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring) and includes a hydrochloride salt.
- Molecular Formula : C₁₃H₁₆ClFN₂O .
- Molecular Weight : 270.73 g/mol .
- Key Differences : The larger piperidine ring alters conformational dynamics and basicity. The hydrochloride salt improves aqueous solubility, making it preferable for pharmaceutical formulations. Stereochemistry (S-configuration) may influence enantioselective binding to biological targets .
(R)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- Structure : Stereoisomer of the target compound with an R-configuration at the pyrrolidine center.
- Key Differences : The R-configuration may lead to divergent pharmacokinetic profiles. For example, it could exhibit higher affinity for specific receptors due to spatial compatibility, as seen in enantiomeric pairs of CNS drugs .
Functional Group Additions
6-(4-Methylpiperazin-1-yl)-1H-indole
- Structure : Incorporates a 4-methylpiperazine group on an indole scaffold.
- Molecular Formula : C₁₃H₁₇N₃ .
- Key Differences: The piperazine group introduces a tertiary amine, enhancing solubility and enabling pH-dependent ionization. This modification is common in serotonin receptor antagonists but lacks the isoindolinone core’s lactam stabilization .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₂H₁₂FN₂O | 219.24 | Pyrrolidin-3-yl, F | Rigid lactam, moderate solubility |
| (S)-6-Fluoro-2-(piperidin-3-yl)... hydrochloride | C₁₃H₁₆ClFN₂O | 270.73 | Piperidin-3-yl, F, HCl | Enhanced solubility, S-configuration |
| 6-Fluoro-2-methylisoindolin-1-imine | C₉H₉FN₂ | 164.18 | Methyl, F, imine | Reduced steric bulk, imine reactivity |
| 3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one | C₁₃H₁₂N₂O₂S | 260.31 | Ethoxy, thiazole | Conformational flexibility, sulfur interactions |
Table 2. Pharmacological Relevance
Biological Activity
6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one, a compound characterized by its unique isoindolinone structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.71 g/mol. The key features include:
- Fluorine atom at the 6th carbon, enhancing binding affinity.
- Pyrrolidine ring at the 2nd position, contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly neurotransmitter receptors. Preliminary studies suggest that it may act on:
- Dopamine D2 receptors
- Serotonin 5-HT receptors
These interactions are crucial for modulating mood and behavior, indicating potential applications in treating psychiatric disorders such as schizophrenia and depression.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Neuropharmacological Effects
Studies have shown that this compound may possess antipsychotic properties due to its modulation of neurotransmitter systems. Its ability to influence dopamine and serotonin pathways suggests a therapeutic potential for neuropsychiatric conditions.
Enzyme Interaction
The compound has been reported to bind to various enzymes, modulating their activity. This property is significant for drug development as it can lead to the discovery of new therapeutic agents targeting specific diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one | Enantiomer of the target compound | Potentially different pharmacodynamics |
| 2-(Pyrrolidin-3-yl)isoindolin-1-one | Lacks fluorine substitution | May have different receptor interactions |
| 6-Chloro-2-(pyrrolidin-3-yl)isoindolin-1-one | Chlorine instead of fluorine | Different activity profile |
This table highlights how structural variations can significantly influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antipsychotic Potential : A preclinical study demonstrated its efficacy in animal models of psychosis, showing reduced symptoms comparable to established antipsychotics. The mechanism was linked to its action on dopamine receptors.
- Neurotransmitter Modulation : Research indicated that the compound could enhance serotonin signaling, which may contribute to its antidepressant-like effects in behavioral assays.
- Enzyme Inhibition : In vitro studies revealed that it could inhibit specific enzymes associated with neurodegenerative diseases, suggesting a dual role in neuroprotection and symptom alleviation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
